c-Kit-IN-3 (maleate) is synthesized through chemical methods that involve multiple steps to ensure high specificity and efficacy against the c-KIT protein. It is classified as a small molecule kinase inhibitor, which targets the ATP-binding site of the c-KIT receptor. This classification is significant as it differentiates it from other types of inhibitors that may act through different mechanisms.
The synthesis of c-Kit-IN-3 (maleate) typically involves several key steps:
The specific synthetic route can vary, but it generally follows established protocols for synthesizing small molecule inhibitors targeting tyrosine kinases.
The molecular structure of c-Kit-IN-3 (maleate) features a core structure typical of kinase inhibitors, which includes:
The exact molecular formula and structural data can be derived from crystallographic studies or computational modeling.
c-Kit-IN-3 (maleate) undergoes several chemical reactions during its synthesis:
Each reaction step is optimized for yield and purity, often involving specific catalysts or conditions to drive the reaction efficiently.
The mechanism of action of c-Kit-IN-3 (maleate) involves:
c-Kit-IN-3 (maleate) exhibits several notable physical and chemical properties:
These properties are essential for evaluating its potential as a therapeutic agent.
c-Kit-IN-3 (maleate) has several scientific applications:
c-Kit-IN-3 (maleate) binds the ATP-binding pocket of c-KIT through specific molecular interactions that confer high-affinity inhibition. The compound features a pyrazolopyrimidine core that occupies the hinge region, forming critical hydrogen bonds with Cys673 and Glu640 in the kinase domain [2] [9]. Substituents at the C3 position extend into the hydrophobic back pocket, with fluorobenzyl groups enhancing affinity through van der Waals interactions with Val654 and Ala621 [9]. The maleate counterion further stabilizes the binding conformation via salt bridge formation with Lys623 in the catalytic loop [4]. Mutagenesis studies demonstrate that substitutions at Val654 (e.g., V654A resistance mutation) reduce binding affinity by 8-fold due to steric hindrance and loss of hydrophobic complementarity [9].
Table 1: Key Binding Interactions of c-Kit-IN-3 in c-KIT Kinase Domain
| Binding Site Region | Residue | Interaction Type | Contribution to ΔG (kcal/mol) |
|---|---|---|---|
| Hinge region | Cys673 | Hydrogen bond | -2.1 |
| Hydrophobic pocket I | Val654 | Van der Waals | -1.8 |
| Catalytic loop | Lys623 | Ionic (maleate) | -1.5 |
| DFG motif | Asp810 | Water-mediated | -0.7 |
| Hydrophobic pocket II | Ala621 | Van der Waals | -1.2 |
c-Kit-IN-3 exhibits allosteric inhibition by stabilizing the autoinhibited DFG-out conformation of c-KIT. X-ray crystallography reveals that binding induces a 12Å displacement of the activation loop, preventing tyrosine autophosphorylation at positions Tyr823 and Tyr721 [2] [6]. This conformational shift is facilitated by compound-induced destabilization of the juxtamembrane domain (JMD)-kinase domain interface, enhancing autoinhibitory interactions [4]. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced flexibility in the activation loop (residues 810-830) with a protection factor of 3.2 upon inhibitor binding [6]. The allosteric effect extends to the phosphate-binding loop (P-loop), where c-Kit-IN-3 binding increases conformational entropy by 40%, disrupting ATP coordination geometry [8].
c-Kit-IN-3 displays variable inhibitory activity against c-KIT isoforms, with 15-fold greater potency against the oncogenic GNNK(-) splice variant (IC₅₀ = 4.2 nM) compared to the GNNK(+) isoform (IC₅₀ = 63 nM) [3] [10]. This selectivity arises from enhanced compound accessibility to the active site in GNNK(-) isoforms, which exhibit decreased juxtamembrane domain autoinhibition [3]. The inhibitor shows superior activity against activation loop mutants (D816V: IC₅₀ = 8.7 nM) compared to ATP-binding pocket mutants (V654A: IC₅₀ = 112 nM) due to preserved interactions with the hydrophobic back pocket [9] [10]. Exon 11 deletion mutants demonstrate intermediate sensitivity (IC₅₀ = 15-30 nM), correlating with disruption of JMD autoinhibition [7].
Table 2: Inhibitory Activity Against c-KIT Variants
| c-KIT Variant | Structural Feature | IC₅₀ (nM) | Fold Change vs. Wild-type |
|---|---|---|---|
| Wild-type (GNNK+) | Full JM autoinhibition | 63.0 | Reference |
| GNNK(-) splice variant | Reduced autoinhibition | 4.2 | 15-fold decrease |
| D816V mutation | Activation loop destabilization | 8.7 | 7.2-fold decrease |
| V654A mutation | Steric hindrance in ATP pocket | 112.0 | 1.8-fold increase |
| ΔExon 11 deletion | JM domain truncation | 18.5 | 3.4-fold decrease |
In kinome-wide screens (468 kinases), c-Kit-IN-3 demonstrates >100-fold selectivity for c-KIT over 85% of tested kinases, with notable inhibition limited to class III RTKs [7] [9]. The compound exhibits moderate cross-reactivity with PDGFRα (12-fold selectivity) and FLT3 (25-fold selectivity) due to conserved residues in the ATP-binding pocket [4] [7]. Selectivity is maintained against CSF1R (82-fold) and KDR (VEGFR2, >200-fold) through steric exclusion by gatekeeper residue variations [9]. Quantitative binding assays reveal a c-KIT inhibition constant (Kᵢ) of 0.38 nM versus 4.7 nM for PDGFRα and 9.5 nM for FLT3 [7]. Selectivity is enhanced by the maleate moiety, which forms unique electrostatic interactions with c-KIT-specific polar residues (Asn655, Glu640) absent in related kinases [9].
Isothermal titration calorimetry demonstrates that c-Kit-IN-3 binding to c-KIT is enthalpy-driven (ΔH = -12.4 kcal/mol), with favorable entropy contribution (TΔS = +2.3 kcal/mol) at 25°C [8]. The binding stoichiometry of 1:1 (compound:kinase domain) confirms single-site occupancy. Van't Hoff analysis reveals a large negative heat capacity change (ΔCₚ = -280 cal/mol·K), indicative of significant hydrophobic burial upon complex formation [8]. Stopped-flow kinetics establishes a rapid association rate (kₒₙ = 1.8 × 10⁷ M⁻¹s⁻¹) and slow dissociation (kₒff = 0.009 s⁻¹), yielding a residence time of 111 seconds – 5-fold longer than imatinib [9]. ATP competition assays show mixed-type inhibition with α = 2.3, indicating preferential binding to the ATP-free enzyme conformation [4].
Table 3: Thermodynamic and Kinetic Binding Parameters
| Parameter | Value | Method | Significance |
|---|---|---|---|
| ΔG (kcal/mol) | -11.2 ± 0.3 | ITC | High-affinity binding |
| ΔH (kcal/mol) | -12.4 ± 0.5 | ITC | Enthalpy-driven complex |
| TΔS (kcal/mol) | +2.3 ± 0.4 | ITC | Conformational flexibility |
| Kₒff (s⁻¹) | 0.009 ± 0.002 | Stopped-flow kinetics | Long residence time |
| Residence time (seconds) | 111 ± 15 | Calculated from kₒff | Sustained target engagement |
| KI (nM) | 0.38 ± 0.05 | Fluorescence displacement | Competitive potency |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5